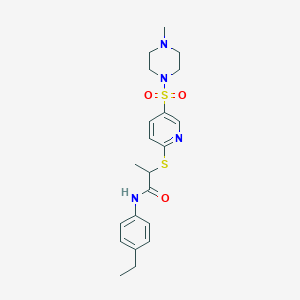
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, piperazine, sulfonyl, and pyridine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine.
Sulfonylation: The 2-mercaptopyridine is then reacted with 4-methylpiperazine and a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Coupling with 4-Ethylphenyl Group: The resulting sulfonylated pyridine intermediate is coupled with 4-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interactions with biological targets, such as proteins or nucleic acids, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms of action in cellular and molecular biology.
作用機序
The mechanism of action of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are likely to play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide stands out due to its combination of sulfonyl, piperazine, and pyridine moieties, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for specific research applications.
特性
分子式 |
C21H28N4O3S2 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C21H28N4O3S2/c1-4-17-5-7-18(8-6-17)23-21(26)16(2)29-20-10-9-19(15-22-20)30(27,28)25-13-11-24(3)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3,(H,23,26) |
InChIキー |
GXWZOQWYYLHQKV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


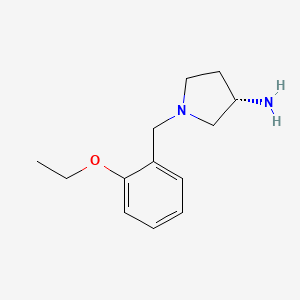
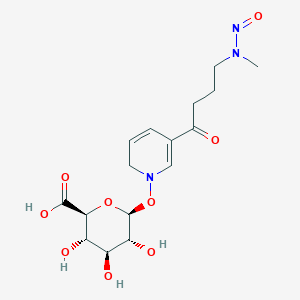
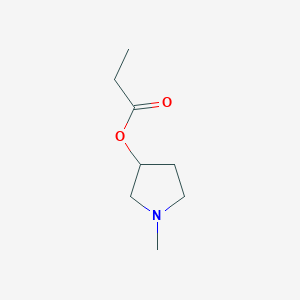
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
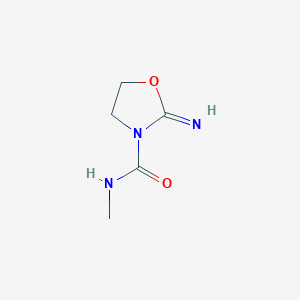
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
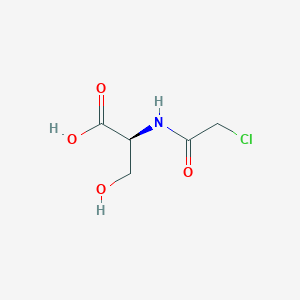
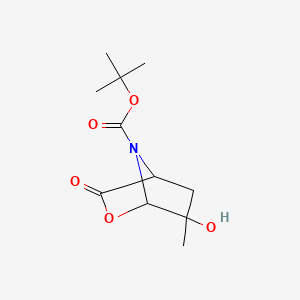
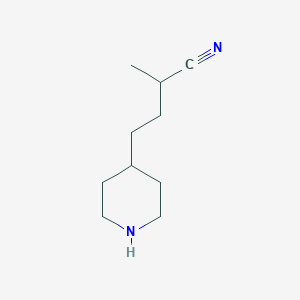
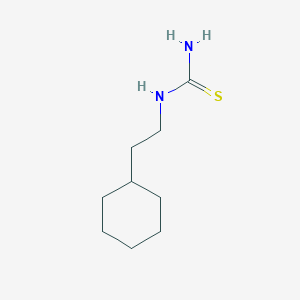


![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)

